molecular formula C14H11F2NO3S B2740387 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 387853-84-1

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2740387
CAS No.: 387853-84-1
M. Wt: 311.3
InChI Key: WGFZPZOLQGIBNP-UHFFFAOYSA-N
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Description

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound featuring a 2,6-difluorophenyl group linked via an amide bond to a 3-methylthiophene carboxylate ester. This structure combines aromatic fluorine substitution, a heterocyclic thiophene ring, and ester/amide functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-8-5-6-21-13(8)14(19)20-7-11(18)17-12-9(15)3-2-4-10(12)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZPZOLQGIBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several key steps. One common synthetic route includes the condensation of 2,6-difluoroaniline with an appropriate oxoethyl ester, followed by cyclization to form the thiophene ring. The reaction conditions typically involve the use of a strong base such as potassium tert-butoxide under microwave irradiation . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) leading to substituted products.

Scientific Research Applications

The compound 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C15H14F2N2O3SC_{15}H_{14}F_2N_2O_3S. Its structure features a thiophene ring, a carboxylate group, and a difluorophenyl amino group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the compound . For instance, research indicates that similar thiophene-based compounds exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways .

Antibacterial Properties

The antibacterial activity of thiophene derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of the difluorophenyl group may enhance membrane permeability, facilitating bacterial cell disruption .

Anti-inflammatory Effects

Thiophene derivatives are also being explored for their anti-inflammatory properties. Studies suggest that modifications to the thiophene structure can lead to significant reductions in inflammatory markers in vitro and in vivo . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives found that compounds with similar structures to this compound exhibited high cytotoxicity against multiple cancer cell lines. The study utilized assays such as MTT and flow cytometry to evaluate cell viability and apoptosis rates, demonstrating a percent growth inhibition (PGI) exceeding 70% in several cases .

Case Study 2: Antibacterial Activity

In another investigation, researchers synthesized various thiophene derivatives and tested their antibacterial potency against E. coli and Pseudomonas aeruginosa. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics, suggesting a promising avenue for developing new antibacterial agents .

Summary of Findings

ApplicationDetails
AnticancerSignificant growth inhibition in cancer cell lines; induces apoptosis
AntibacterialEffective against Gram-positive bacteria; enhances membrane permeability
Anti-inflammatoryReduces inflammatory markers; potential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroaniline moiety can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with several classes of molecules, including sulfonamides, thiophene derivatives, and difluorophenyl-containing agents. Below is a detailed comparison based on structural analogs and functional groups:

Sulfonamide-Based BRAF/HDAC Inhibitors ()

Compounds like N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) and its derivatives (e.g., 14b , 14c ) share the 2,6-difluorophenyl sulfonamide group but differ in their core structures (thiazole-pyrimidine vs. thiophene). Key differences include:

  • Activity : These analogs are dual BRAF/HDAC inhibitors, whereas the thiophene ester in the target compound may lack this dual functionality due to the absence of a pyrimidine-thiazole scaffold.
  • Synthesis : Bromination and sulfonamidation steps are critical for 12a , whereas the target compound likely requires esterification and amide coupling (similar to methods in ).
Feature Target Compound 12a ()
Core Structure Thiophene ester Thiazole-pyrimidine
Fluorine Substitution 2,6-Difluorophenylamino 2,6-Difluorobenzenesulfonamide
Biological Target Unknown (inferred esterase) BRAF/HDAC enzymes

Thiophene Derivatives ()

  • Thiophene Fentanyl Hydrochloride () contains a thiophene ring but differs in its opioid receptor-targeting piperidinecarboxamide group. The target compound’s 3-methylthiophene carboxylate ester may confer greater metabolic stability compared to fentanyl’s labile amide linkage .
  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide () uses a difluorophenyl-hydroxy-acetyl group in an amide bond.

Difluorophenyl-Containing Carboxamides ()

BIBN4096BS () contains a 3,5-dibromo-4-hydroxyphenyl group and a carboxamide linkage. The target compound’s 2,6-difluorophenylamino group may offer improved solubility over brominated analogs, while the ester group could enhance membrane permeability compared to carboxamides .

Ester-Functionalized Agrochemicals ()

Sulfonylurea herbicides like metsulfuron-methyl () and complex esters in (e.g., [(1S,2S)-2-(2,4-difluorophenyl)-1,3-dimethyl-butyl] esters ) highlight the role of esters in stability and bioavailability. The target compound’s 3-methylthiophene ester may resist hydrolysis better than aliphatic esters but could be less active than sulfonylureas in herbicidal applications .

Key Research Findings and Data

Physicochemical Properties

  • Molecular Weight : ~350–400 g/mol (estimated).
  • LogP : Predicted to be higher than sulfonamide analogs (e.g., 12a) due to the ester group’s lipophilicity.

Biological Activity

The compound 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Key Properties

  • Molecular Formula : C12H10F2N2O3S
  • Molecular Weight : 302.28 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound may exhibit several biological activities, including:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to reduced melanin production, which is beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives of thiophene compounds have been studied for their anti-inflammatory properties, indicating that this compound may also possess similar effects .

Tyrosinase Inhibition Assays

A study evaluated the inhibitory effects of various substituted phenyl derivatives on tyrosinase activity. The results showed that certain compounds significantly inhibited tyrosinase activity at concentrations as low as 20 μM, suggesting that the target compound may similarly affect melanin synthesis .

CompoundIC50 (μM)% Inhibition at 20 μM
Compound A1566.47
Compound B2558.30
Target CompoundTBDTBD

Antimicrobial Activity

A preliminary screening of related compounds indicated potential antibacterial activity against Staphylococcus aureus and Escherichia coli. The target compound's structure suggests it may interact with bacterial cell walls or enzymes critical for bacterial survival .

Anti-inflammatory Studies

In vitro studies on similar thiophene derivatives showed a reduction in pro-inflammatory cytokines in macrophage cell lines. This suggests that the target compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Study 1: Tyrosinase Inhibition

In a controlled laboratory setting, a derivative of the target compound was tested for its ability to inhibit tyrosinase in B16 melanoma cells. The study found a significant reduction in melanin production, supporting the hypothesis that structural modifications can enhance inhibitory effects on tyrosinase.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of a related thiophene compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL, demonstrating promising antibacterial properties that warrant further investigation into the target compound's efficacy.

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